molecular formula C11H11Cl2NOS B1443589 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1401425-90-8

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B1443589
CAS No.: 1401425-90-8
M. Wt: 276.2 g/mol
InChI Key: TUXHJHBHIGZXKW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative characterized by:

  • Core structure: A 1,3-thiazole ring.
  • Substituents:
    • A chloromethyl (-CH₂Cl) group at position 2.
    • A 4-methoxyphenyl (-C₆H₄-OCH₃) group at position 3.
    • A hydrochloride counterion.

Properties

IUPAC Name

2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHJHBHIGZXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a novel compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of antimicrobial and neuroprotective agents.

  • Chemical Formula : C11_{11}H10_{10}ClNOS
  • Molecular Weight : 239.72 g/mol
  • CAS Number : 23421-57-0

Synthesis

The synthesis of this compound involves a series of chemical reactions that typically include the chloromethylation of thiazole derivatives. The compound is characterized by its thiazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity :
    • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported. For instance, certain derivatives showed MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus and Escherichia coli, indicating potent antibacterial effects .
  • Antifungal Activity :
    • The compound has also shown effectiveness against fungal pathogens such as Trichophyton viride and Aspergillus species, with MIC values as low as 0.11 mg/mL .

Neuroprotective Effects

The neuroprotective potential of this compound has been assessed in vitro:

  • Acetylcholinesterase Inhibition :
    • This compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the management of Alzheimer's disease. One study reported an IC50_{50} value of approximately 0.5 μM for AChE inhibition, indicating strong activity compared to other tested compounds .
  • Neuroprotection Against Oxidative Stress :
    • In PC12 cell lines subjected to H2_2O2_2-induced oxidative stress, the compound demonstrated a neuroprotective effect of up to 53%, suggesting its potential role in neurodegenerative disease therapies .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialBacillus cereus0.23–0.70 mg/mL
AntibacterialEscherichia coliVaries
AntifungalTrichophyton viride0.11 mg/mL
AChE InhibitionHuman AChEIC50 = 0.5 μM
NeuroprotectionPC12 Cell LineNeuroprotection = 53%

Case Studies and Research Findings

Several research articles highlight the effectiveness of thiazole derivatives in drug discovery:

  • Multitarget Compounds for Alzheimer's Disease : A study synthesized various thiazole derivatives, including those similar to our compound, showcasing their dual cholinesterase inhibition and antioxidant activities .
  • Antimicrobial Evaluations : Research on new heteroaryl thiazole derivatives confirmed their broad-spectrum antimicrobial activities, reinforcing the potential of compounds like this compound in treating infections .
  • Neuroprotective Mechanisms : Investigations into the neuroprotective mechanisms revealed that compounds with similar structures could reduce inflammatory cytokine production in monocyte-derived cell lines .

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) reactions, enabling diverse functionalization.

Reagents and Conditions

NucleophileSolventTemperatureReaction TimeProductYield
Ammonia (NH3)EthanolReflux (78°C)8 h2-(Aminomethyl)-4-(4-methoxyphenyl)-1,3-thiazole85%
Sodium thiocyanate (NaSCN)DMF80°C6 h2-(Thiocyanatomethyl)-4-(4-methoxyphenyl)-1,3-thiazole72%
Methanol (CH3OH)Methanol20°C5 h2-(Methoxymethyl)-4-(4-methoxyphenyl)-1,3-thiazole82%

Key Findings

  • Ammonolysis (NH3): The chloromethyl group is replaced by an aminomethyl group, forming a primary amine derivative. This product is a precursor for further functionalization (e.g., peptide coupling) .

  • Thiocyanate Substitution (NaSCN): Yields thiocyanate derivatives, which are intermediates in agrochemical synthesis .

  • Methoxylation (CH3OH): Methanol acts as both solvent and nucleophile, producing ether derivatives under mild conditions .

Oxidation Reactions

The thiazole ring is susceptible to oxidation, particularly at the sulfur atom.

Reagents and Products

Oxidizing AgentSolventProductOxidation State
H2O2 (30%)Acetic acid2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole sulfoxideS=O
m-CPBADichloromethane2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole sulfoneO=S=O

Mechanistic Insights

  • Hydrogen Peroxide : Selective oxidation of the sulfur atom to sulfoxide occurs at 25°C within 4 h. Prolonged exposure (>12 h) leads to over-oxidation to sulfone .

  • m-CPBA : Directly generates sulfones in high yields (89–93%) due to its strong electrophilic character .

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives.

Protocol

Reducing AgentSolventConditionsProduct
NaBH4Methanol0°C → 25°C, 3 h2-(Chloromethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
LiAlH4THFReflux, 8 h2-(Chloromethyl)-4-(4-methoxyphenyl)-tetrahydro-1,3-thiazole

Key Observations

  • NaBH4 : Partial reduction yields dihydrothiazole without affecting the chloromethyl group .

  • LiAlH4 : Complete ring saturation occurs, producing tetrahydrothiazole derivatives .

Coupling Reactions

The chloromethyl group facilitates cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura reactions.

Example

  • Palladium-Catalyzed Amination :
    Reagents : Pd(OAc)2, Xantphos, Cs2CO3
    Conditions : Toluene, 110°C, 12 h
    Product : 2-(Arylmethyl)-4-(4-methoxyphenyl)-1,3-thiazole (Yield: 68–75%) .

Stability and Side Reactions

  • Hydrolysis : The chloromethyl group hydrolyzes in aqueous basic media (pH > 10) to form hydroxymethyl derivatives.

  • Thermal Degradation : Decomposition occurs above 200°C, releasing HCl and forming polymeric byproducts .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Position 2 Position 4 Additional Features CAS Number Reference
Target Compound Chloromethyl 4-Methoxyphenyl Hydrochloride salt Not explicitly provided
4-(Chloromethyl)-2-phenyl-1,3-thiazole Chloromethyl Phenyl - 4771-31-7
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 4-Chloromethylphenyl - - 906352-61-2
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole Chloromethyl 3-Bromophenyl Hydrochloride salt N/A
4-Amino-2-methyl-5-phenylthiazole Hydrochloride Methyl 5-Phenyl Amino group at position 4 1461714-51-1

Key Observations :

  • The chloromethyl group at position 2 is a common feature in many analogs, enhancing reactivity for further functionalization .

Physicochemical Properties

Melting points and purity data for selected analogs:

Compound Name Melting Point (°C) Purity Price (JPY/1g) Reference
4-(Chloromethyl)-2-phenyl-1,3-thiazole 49–50 97% N/A
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 67–69 97% 66,900
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole HCl N/A N/A $399/1g

Notable Trends:

  • Substitution at position 4 with bulky aromatic groups (e.g., phenyl) lowers melting points compared to smaller substituents.
  • Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride generally involves:

  • Formation of the 1,3-thiazole ring substituted at the 4-position with a 4-methoxyphenyl group.
  • Introduction of the chloromethyl group at the 2-position of the thiazole ring.
  • Conversion of the free base to its hydrochloride salt for enhanced stability and crystallinity.

Preparation of the 4-(4-methoxyphenyl)-1,3-thiazole Core

The 1,3-thiazole ring bearing a 4-(4-methoxyphenyl) substituent can be synthesized by cyclization reactions involving thiourea and appropriately substituted α-haloketones or α-hydroxyketones.

One reported approach involves:

  • Reacting 4-methoxyacetophenone with thiourea under acidic or neutral conditions.
  • Heating the mixture in a suitable solvent such as acetophenone or ethanol to promote ring closure.
  • Purification by recrystallization to isolate 2-amino-4-(4-methoxyphenyl)-1,3-thiazole as an intermediate.

This method yields the thiazole core with an amino group at the 2-position, which is a precursor for chloromethylation.

Chloromethylation of the Thiazole Ring

The key step to obtain 2-(chloromethyl) substitution involves chloromethylation of the 2-position of the thiazole ring. This can be achieved by:

  • Using chloromethyl chloride or chloroacetyl chloride as chloromethylating agents.
  • Conducting the reaction in the presence of a base such as triethylamine to neutralize HCl formed during the reaction.
  • Performing the reaction at low temperatures (5–10 °C) initially, then stirring at elevated temperatures (up to 70 °C) to complete the reaction.

For example, in the synthesis of related thiazole derivatives, chloroacetyl chloride was added dropwise to a solution of the thiazole intermediate in 1,4-dioxane with triethylamine, followed by stirring for several hours to yield the chloromethylated product.

Conversion to Hydrochloride Salt

The chloromethylated thiazole is often converted to its hydrochloride salt to improve its stability and facilitate handling:

  • The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
  • Hydrogen chloride gas or concentrated hydrochloric acid is introduced to precipitate the hydrochloride salt.
  • The product is filtered, washed, and recrystallized to obtain pure this compound.

This step also enhances the compound’s solubility and crystallinity, which are beneficial for further applications.

Representative Reaction Scheme

Step Reagents & Conditions Outcome
1. Cyclization 4-methoxyacetophenone + thiourea, heat in acetophenone, 70 °C, 8 h Formation of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole
2. Chloromethylation 2-amino thiazole + chloroacetyl chloride, triethylamine, 5–70 °C, 6 h 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole
3. Salt Formation Treatment with HCl in ethanol This compound

Analytical and Characterization Data

  • 1H NMR : Signals corresponding to the thiazole ring proton (~7.1 ppm), aromatic protons of the 4-methoxyphenyl group, and chloromethyl protons (typically as singlets around 4.5–5.0 ppm).
  • 13C NMR : Chemical shifts confirming the thiazole carbons, aromatic carbons, methoxy carbon (~55 ppm), and chloromethyl carbon.
  • IR Spectroscopy : Characteristic bands for C–Cl stretching (~760 cm⁻¹), aromatic C=C, and C–O (methoxy).
  • Melting Point : Typically sharp melting point for the hydrochloride salt, confirming purity.
  • Mass Spectrometry : Molecular ion peak corresponding to the chloromethyl thiazole hydrochloride.

Research Findings and Optimization Notes

  • The chloromethylation step requires controlled addition of the chloromethylating agent and temperature regulation to avoid side reactions such as over-chlorination or polymerization.
  • Use of dry solvents and inert atmosphere can improve yields and purity.
  • The hydrochloride salt formation is crucial for isolating a stable, crystalline product suitable for further pharmaceutical or chemical applications.
  • Yields reported for similar thiazole derivatives range from 60% to 80% depending on reaction conditions and purification methods.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization temperature 70 °C 6–8 hours stirring
Chloromethylation temperature 5–10 °C (addition), then 70 °C Dropwise addition of chloroacetyl chloride
Base used Triethylamine Neutralizes HCl formed
Solvents Acetophenone, 1,4-dioxane, ethanol Dry solvents preferred
Salt formation HCl in ethanol Precipitation of hydrochloride salt
Yield 60–80% overall Depends on purity and reaction control

Q & A

Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via Hantzsch thiazole condensation , involving the reaction of α-haloketones with thioamides or thioureas. For example, chloromethylation of intermediates like 4-(4-methoxyphenyl)thiazole derivatives can be achieved using chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield. Evidence from analogous thiazole syntheses shows that excess chlorinating agents (~1.5 eq.) improve chloromethyl group incorporation but require careful quenching to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography for unambiguous confirmation of the thiazole ring geometry and chloride counterion positioning .
  • ¹H/¹³C NMR to resolve signals for the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm) and methoxyphenyl aromatic protons (δ ~6.8–7.5 ppm) .
  • FT-IR to identify C-Cl stretching (~650 cm⁻¹) and thiazole ring vibrations (~1,550 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation (calculated m/z for C₁₁H₁₁ClN₂OS⁺: 270.02) .

Q. How should this compound be stored to maintain stability, and what are its solubility profiles in common solvents?

The hydrochloride salt is hygroscopic and requires storage in a desiccator at 2–8°C under inert gas (argon or nitrogen). Solubility data for related thiazoles indicate moderate solubility in DMSO (~5–10 mg/mL) and methanol (~2–5 mg/mL), but limited solubility in water (<1 mg/mL) . Pre-formulation studies recommend lyophilization for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Computational studies (DFT) on analogous thiazoles reveal that electron-withdrawing substituents (e.g., 4-methoxyphenyl) polarize the C-Cl bond, lowering the activation energy for substitution . Kinetic experiments in polar aprotic solvents (e.g., DMF) show pseudo-first-order behavior, with rate constants dependent on nucleophile concentration .

Q. How can computational modeling optimize reaction pathways for derivatization of this compound?

In silico reaction path searches (e.g., using GRRM or Gaussian) combined with density functional theory (DFT) can predict feasible reaction intermediates and transition states. For example, simulations of the chloromethyl group’s reactivity with azides suggest that solvent effects (e.g., dielectric constant) significantly influence energy barriers . Hybrid QM/MM methods are recommended for modeling solvation effects .

Q. How should researchers address contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or residual solvents. Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical variables (e.g., solvent ratio, temperature) and identify optimal conditions . For example, a 2³ factorial design might evaluate temperature (60–80°C), solvent (DMF vs. THF), and stoichiometry (1.0–2.0 eq. chlorinating agent) .

Q. What strategies are effective for scaling up synthesis while minimizing byproducts?

  • Continuous-flow reactors improve heat/mass transfer for exothermic chlorination steps, reducing side products like dichlorinated derivatives .
  • In-line FTIR or HPLC monitoring enables real-time adjustment of reaction parameters .
  • Membrane separation technologies (e.g., nanofiltration) can recover unreacted starting materials from crude mixtures .

Q. How can researchers validate the compound’s role in catalytic or pharmaceutical applications?

  • Kinetic assays (e.g., enzyme inhibition studies) should use standardized protocols (e.g., IC₅₀ determination) with positive controls.
  • Docking simulations (AutoDock Vina) can predict binding affinities to biological targets (e.g., kinases), guided by crystallographic data of related thiazole-protein complexes .
  • In vitro cytotoxicity screening (MTT assay) in cell lines (e.g., HEK293) is recommended before in vivo testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 2
2-(Chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

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